molecular formula C15H22N4O6 B1330204 Pyroglutamyl-glutamyl-proline amide CAS No. 85541-78-2

Pyroglutamyl-glutamyl-proline amide

Cat. No. B1330204
CAS RN: 85541-78-2
M. Wt: 354.36 g/mol
InChI Key: HYZBGWLLSXSYLX-GUBZILKMSA-N
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Description

Pyroglutamyl-glutamyl-proline amide belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .


Synthesis Analysis

The TRH-like peptides pGlu-Glu-Pro amide, pGlu-Phe-Pro amide, and pGlu-Gln-Pro amide were isolated and identified some years ago, and these peptides have been proven to be present in many tissues and fluids . The presence of N-extended forms of TRH-like peptides in plasma has been investigated .


Molecular Structure Analysis

The peptides were separated in several steps of chromatography, including gel filtration, cation and anion exchange, and HPLC . The results demonstrated that the major component observed by HPLC cochromatographed with synthetic pGlu-Glu-Pro amide .


Chemical Reactions Analysis

Pyroglutamyl (pGlu) peptides are formed from intramolecular cyclization of glutamine or glutamic acid residue at the N-terminal position of peptides . This process can occur endogenously or during processing of foods containing the peptides .


Physical And Chemical Properties Analysis

Pyroglutamyl-glutamyl-proline amide is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is part of the human exposome .

Scientific Research Applications

  • Hormonal Properties and Structure Elucidation : pGlu-Glu-ProNH2 has been identified as having chemical and hormonal properties similar to the thyrotropin-releasing hormone (TRH) from porcine hypothalami. The structure of this peptide is consistent with known properties of TRH, representing an important step in understanding hypothalamic hormones (Bøler et al., 1969).

  • Synthetic Production : Research has focused on the synthetic production of pGlu-Glu-ProNH2. The solid-phase synthesis of this peptide, particularly as thyrotropin-releasing hormone (TRH), has been described, highlighting its practical synthesis and potential for broader applications (Beyerman, Kranenburg, & Syrier, 1971).

  • Biological Activity and Structural Analogues : The synthesis and evaluation of various tripeptide isomers containing L-histidine, L-proline, and L-glutamic acid residues, similar to the natural TRH, have been reported. Among these, pGlu-Glu-ProNH2 demonstrates full biological activity of isolated TRH, suggesting its potential role in hormonal regulation and therapeutic applications (Gillessen, Lergier, Studer, & Felix, 1970).

  • In Vivo and In Vitro Effects : The peptide has been studied for its effects on pituitary thyrotropin-releasing hormone-like peptide concentrations in rats. This research provides insights into the regulatory mechanisms of this peptide in endocrine systems (Akinsanya, Jamal, Ghatei, & Bloom, 1995).

  • the peptide's role in biochemical processes and its potential applications in biochemistry and pharmacology (Formicka-Kozłowska, 1983).
  • Biosynthesis Research : Studies on the biosynthesis of pGlu-Glu-ProNH2 in vitro using rat hypothalamic fragments have been conducted. These studies provide valuable insights into the metabolic pathways and biosynthetic activity involved in producing this hormone, which is critical for understanding its physiological roles (Mitnick & Reichlin, 1971).

  • Peptide Structure and Synthesis : Research on the unique conformational properties of proline and its analogues, including pGlu-Glu-ProNH2, has been significant in understanding how proline stabilizes peptide secondary structures. This knowledge is crucial for developing new synthetic methods and applications in peptide chemistry (Mothes et al., 2013).

  • Chemical Brain-Targeting Systems : The synthesis and behavioral evaluation of chemical brain-targeting systems for pGlu-Glu-ProNH2 analogues have been explored. This research is significant for developing new drug delivery methods and understanding the peptide's effects on the brain and behavior (Prokai et al., 1998).

  • Enzyme Interaction and Proline Biosynthesis : The interaction of pGlu-Glu-ProNH2 with enzymes such as delta 1-pyrroline-5-carboxylate synthetase, which catalyzes the first two steps in proline biosynthesis in plants, has been investigated. This research is important for understanding proline metabolism and its role in stress responses in plants (Zhang, Lu, & Verma, 1995).

  • )](https://consensus.app/papers/hydrogen-bonding-interaction-thyrotropinreleasing-perlman/e45c4686766458f096221cd6720c26e1/?utm_source=chatgpt).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZBGWLLSXSYLX-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006105
Record name 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroglutamyl-glutamyl-proline amide

CAS RN

85541-78-2
Record name Pyroglutamyl-glutamyl-proline amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PGLU-GLU-PRO AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
KO Akinsanya, MA Ghatei, SR Bloom - Endocrinology, 1995 - academic.oup.com
The novel peptide, pyroglutamylglutamylprolineamide (pGlu-Glu-ProNH2, EEP), which has structural and immunological similarities to TRH (pGlu-His-ProNH2) has recently been …
Number of citations: 26 academic.oup.com
W Klootwijk, RDH De Boer… - Journal of …, 1997 - joe.bioscientifica.com
TRH-like immunoreactivity (TRH-LI) was estimated in methanolic extracts of rat tissues and blood by RIA using antiserum 4319, which binds most peptides with the structure pGlu-X-…
Number of citations: 15 joe.bioscientifica.com
W Klootwijk, E Sleddens-Linkels… - The Journal of …, 1997 - academic.oup.com
TRH-like peptides have been identified that differ from TRH (pGlu-His-ProNH 2 ) in the middle aminoacid. We have estimated TRH-like immunoreactivity (TRH-LI) in human serum and …
Number of citations: 21 academic.oup.com
WJ De Greef, W de Herder, C Lambalk… - Journal of …, 1997 - repub.eur.nl
… Akinsanya KO, Ghatei MA & Bloom SR 1995 Gonadal steroids regulate rat anterior pituitary levels of TSH-releasing hormone- and pyroglutamyl-glutamyl-proline amide-like …
Number of citations: 8 repub.eur.nl
RN Kulkarni, ZL Wang, KO Akinsanya… - …, 1995 - academic.oup.com
TRH immunoreactivity has been detected in the pancreas of man and rat and localized to the islets of Langerhans. We studied the effect of synthetic TRH and the related tripeptide …
Number of citations: 33 academic.oup.com
KO Akinsanya, MA Ghatei, SF Hill, ML Jackson… - Clinical …, 1995 - portlandpress.com
PyroglutamylgluLvnylprolineamide (pGlu-Glu-ProNH,, EEP), which has stnrctural and immunological similarities to thFotropin-releasing hormone (pGlu-His-ProNH,, TRH) has recently …
Number of citations: 1 portlandpress.com
JMM Rondeel, W Klootwijk, E Linkels… - Journal of …, 1995 - joe.bioscientifica.com
Recent evidence shows that thyrotrophin-releasing hormone (TRH) immunoreactivity in the rat anterior pituitary gland is accounted for by the TRH-like tripeptide prolineamide-glutamyl-…
Number of citations: 13 joe.bioscientifica.com
KO Akinsanya, H Jamal, MA Ghatei… - Journal of …, 1995 - joe.bioscientifica.com
The novel peptide, pyroglutamyl-glutamyl-proline amide (pGlu-Glu-ProNH 2 ; EEP), which has structural and immunological similarities to TRH (pGlu-His-ProNH 2 ) has recently been …
Number of citations: 10 joe.bioscientifica.com
R Bilek - Physiological Research, 2000 - biomed.cas.cz
This minireview is aimed to recapitulate the occurrence of TRH-like peptides in the prostate gland and other tissues and to discuss their known functions in the organism. The …
Number of citations: 29 www.biomed.cas.cz
ML Koenig, CM Sgarlat, DL Yourick, JB Long… - Peptides, 2001 - Elsevier
EEP is a tripeptide structurally similar to thyrotropin releasing hormone (TRH) and, like TRH, it is found in the mammalian brain. TRH has been found to increase in brain regions after …
Number of citations: 33 www.sciencedirect.com

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